molecular formula C12H13NO2 B14682738 1-Ethyl-3-oxo-1,2-dihydroindene-2-carboxamide CAS No. 28857-98-9

1-Ethyl-3-oxo-1,2-dihydroindene-2-carboxamide

Cat. No.: B14682738
CAS No.: 28857-98-9
M. Wt: 203.24 g/mol
InChI Key: BKPDIQVBNXYVTP-UHFFFAOYSA-N
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Description

1-Ethyl-3-oxo-1,2-dihydroindene-2-carboxamide is an organic compound belonging to the indene family. This compound features a bicyclic structure with a ketone and an amide functional group, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-oxo-1,2-dihydroindene-2-carboxamide typically involves the reaction of 1-ethylindene-2,3-dione with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-oxo-1,2-dihydroindene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethyl-3-oxo-1,2-dihydroindene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-oxo-1,2-dihydroindene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-3-oxo-1,2-dihydroindene-2-carboxamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

28857-98-9

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-ethyl-3-oxo-1,2-dihydroindene-2-carboxamide

InChI

InChI=1S/C12H13NO2/c1-2-7-8-5-3-4-6-9(8)11(14)10(7)12(13)15/h3-7,10H,2H2,1H3,(H2,13,15)

InChI Key

BKPDIQVBNXYVTP-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(=O)C2=CC=CC=C12)C(=O)N

Origin of Product

United States

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